molecular formula C10H22O3 B14455410 (2R,3R)-Decane-1,2,3-triol CAS No. 74867-37-1

(2R,3R)-Decane-1,2,3-triol

Cat. No.: B14455410
CAS No.: 74867-37-1
M. Wt: 190.28 g/mol
InChI Key: NRQTTYGIVFAJLQ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-Decane-1,2,3-triol is a chemical compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol . It is classified as an aliphatic triol, a category of compounds known for their potential applications in cosmetic and therapeutic research due to their structural properties . While specific pharmacological studies on this exact stereoisomer are limited, research on structurally similar natural compounds, particularly extracts from organisms like Tetraselmis sp., suggests that aliphatic triols can possess significant biological activity . These activities may include stimulating hair growth by prolonging the anagen phase of the hair cycle, reducing skin pigmentation by inhibiting melanin production, and alleviating symptoms of atopic dermatitis by enhancing the expression of skin barrier proteins like filaggrin and involucrin . The precise (2R,3R) stereochemistry is critical for its biological interaction and function, as the spatial arrangement of the hydroxyl groups can significantly influence its mechanism of action and efficacy in research applications. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74867-37-1

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

(2R,3R)-decane-1,2,3-triol

InChI

InChI=1S/C10H22O3/c1-2-3-4-5-6-7-9(12)10(13)8-11/h9-13H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

NRQTTYGIVFAJLQ-NXEZZACHSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](CO)O)O

Canonical SMILES

CCCCCCCC(C(CO)O)O

Origin of Product

United States

Stereoselective Synthesis Methodologies for 2r,3r Decane 1,2,3 Triol

Established Synthetic Pathways for Decane-1,2,3-triol Stereoisomers

Several methodologies have been developed to access the various stereoisomers of decane-1,2,3-triol. These methods often rely on the separation of stereoisomers or the controlled introduction of chirality from existing chiral materials.

Chromatographic Resolution Techniques for Diastereomeric Carbamate Derivatives

A common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques.

One effective approach involves the derivatization of diacylglycerols with enantiomerically pure isocyanates to form diastereomeric urethane (B1682113) (or carbamate) derivatives. aocs.org For instance, reacting a racemic mixture of diacylglycerols with (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate produces diastereomeric urethanes that can be resolved by adsorption chromatography. aocs.org This method has been successfully applied to the stereospecific analysis of triacyl-sn-glycerols, where the resulting diastereomeric urethane derivatives of diacylglycerols are separated by High-Performance Liquid Chromatography (HPLC) on silica (B1680970) gel. aocs.org A similar principle can be applied to vicinal diols like those in decane-1,2,3-triol, where the formation of diastereomeric carbamates allows for their separation and subsequent recovery of the desired enantiomerically pure triol. The derivatization with reagents like (-)-(1R)-menthyl chloroformate to form diastereomeric carbamates, which are then resolved by gas chromatography, is another established technique. scirp.org

Stereoselective Epoxidation and Stereospecific Ring Opening Strategies

The stereocontrolled synthesis of epoxides and their subsequent regioselective and stereospecific ring-opening is a powerful tool in organic synthesis for creating chiral polyols. encyclopedia.pubnih.gov The Sharpless asymmetric epoxidation of allylic alcohols is a well-established method for producing chiral epoxides with high enantiomeric purity. core.ac.ukbeilstein-journals.org

For the synthesis of a 1,2,3-triol system, a suitable allylic alcohol precursor can be subjected to asymmetric epoxidation to install the first two stereocenters. The subsequent ring-opening of the resulting epoxide by a nucleophile, such as a hydroxide (B78521) ion, proceeds with inversion of configuration at the attacked carbon, thereby establishing the third stereocenter. The regioselectivity of the epoxide opening is a critical factor and can be influenced by the reaction conditions and the substrate itself. Lewis acid-catalyzed intramolecular ring-opening of epoxides by alcohols is a common and stereocontrolled method for constructing cyclic ethers, which can be precursors to triols. msu.edu

Table 1: Key Asymmetric Epoxidation Methods

Method Catalyst/Reagent Substrate Type
Sharpless Asymmetric Epoxidation Ti(OiPr)₄, (+)- or (-)-DET Allylic alcohols
Jacobsen-Katsuki Epoxidation Chiral (salen)Mn complexes cis-Disubstituted and trisubstituted olefins

Enzyme-Catalyzed Enantio(topo)differentiation of Polyol Derivatives

Enzymes are highly efficient and selective catalysts that can differentiate between enantiomers or enantiotopic groups within a molecule. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and for the asymmetric acylation of prochiral diols and polyols.

In the context of decane-1,2,3-triol, an enzymatic approach could involve the selective acylation of a meso- or racemic triol precursor. For example, a lipase (B570770) could selectively acylate one of the enantiotopic primary hydroxyl groups of a prochiral precursor, leading to an enantiomerically enriched monoester. Alternatively, in a kinetic resolution of a racemic triol, a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The enantioselective synthesis of furanosesquiterpenes has been achieved using lipase-mediated resolution procedures. mdpi.com

Reductive Methodologies for Chiral Polyol Precursors

The stereoselective reduction of carbonyl compounds is a fundamental transformation in organic synthesis for the creation of chiral alcohols. Chiral reducing agents or catalysts can be employed to achieve high levels of enantioselectivity.

For the synthesis of (2R,3R)-Decane-1,2,3-triol, a precursor containing a ketone or aldehyde functionality at one of the positions (C-1, C-2, or C-3) could be stereoselectively reduced. For instance, the reduction of a chiral α-hydroxy ketone precursor would lead to a 1,2-diol. The stereochemical outcome of the reduction can be controlled by the existing stereocenter adjacent to the carbonyl group (substrate control) or by using a chiral reducing agent (reagent control). Methods like the Meerwein-Ponndorf-Verley reduction using a chiral catalyst can be employed for the asymmetric reduction of ketones. karger.com Furthermore, the reduction of β-dicarbonyl compounds or their derivatives can also serve as a route to 1,3-diols, which can be further functionalized to the desired triol.

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis aims to create a specific stereoisomer directly, without the need for resolving a racemic mixture. This is often achieved by using chiral auxiliaries, catalysts, or reagents.

Chiral Auxiliary Mediated Synthesis

A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example is the use of Evans' oxazolidinone auxiliaries in asymmetric aldol (B89426) reactions. tcichemicals.com To synthesize this compound, one could envision an aldol reaction between an enolate derived from an acyl oxazolidinone and a suitable aldehyde. For instance, the enolate of an acetyl oxazolidinone could react with octanal. The stereochemistry of the resulting β-hydroxy carbonyl compound is controlled by the chiral auxiliary. Subsequent stereoselective reduction of the ketone and removal of the auxiliary would furnish the desired triol. Other chiral auxiliaries, such as pseudoephedrine amides and camphorsultam, have also been effectively used to control stereochemistry in alkylation and aldol reactions. wikipedia.org

Table 2: Common Chiral Auxiliaries

Chiral Auxiliary Typical Application Reference
Evans' Oxazolidinones Aldol reactions, Alkylation tcichemicals.com
Pseudoephedrine Alkylation of amides wikipedia.org
Camphorsultam Aldol reactions, Michael additions wikipedia.org

Transition Metal Catalysis in Stereocontrolled Polyol Formation

Transition metal catalysis offers a powerful tool for the stereoselective synthesis of 1,3-polyols. rsc.org These methods often rely on the interaction between a chiral ligand and a transition metal to create a chiral environment that dictates the stereochemical outcome of a reaction. rsc.org The ligand sphere surrounding a metal center can be finely tuned to influence reactivity and selectivity. acs.org

Recent advancements have highlighted the use of synergistic catalytic systems. For instance, a combination of chiral Rh(I) catalysis and boronic acid catalysis has been shown to achieve multiple levels of stereocontrol simultaneously in the functionalization of carbohydrate polyols. nih.gov This dual approach can enforce site-selectivity, enantiocontrol, and diastereocontrol in a single chemical step. nih.gov Similarly, chiral copper radical catalysis has emerged as a method for the enantioconvergent and site-selective etherification of polyols. wiley.com In these systems, the stereocontrol is governed by the redox transitions of the chiral copper catalyst. wiley.com

The power of transition metal catalysis also lies in its ability to form diastereomers that would typically be disfavored, providing access to a wider range of stereochemical configurations. acs.org This is achieved through powerful stereocontrol exerted by the catalyst, which can override the inherent preferences of the substrate. acs.org

Iterative Chain Elongation with Chiral Four-Carbon Building Blocks

Iterative synthesis provides a modular and flexible strategy for constructing complex molecules like polyols from simpler, repeating units. sci-hub.se This approach mimics the processive mechanism found in nature for the biosynthesis of polyketides. lookchem.com A key advantage is the ability to systematically build a carbon chain while controlling the stereochemistry at each new center.

One such strategy involves the iterative chain elongation with novel chiral four-carbon building blocks to access all possible stereoisomers of a growing 1,3-polyol chain. rsc.orgrsc.org These building blocks are designed to install four carbon atoms and two stereogenic centers in a single four-step elongation cycle. rsc.orgrsc.org The process typically involves an olefination reaction to attach the chiral building block to a terminal aldehyde, followed by subsequent transformations. rsc.org This modularity ensures full flexibility in accessing diverse stereochemical variants of the target molecule. rsc.org To demonstrate the effectiveness of this method, all eight possible diastereomers of a tetraol skeleton were selectively prepared in enantiopure form by subjecting initial aldehydes to further iteration cycles. rsc.org

This building-block approach is competitive with other synthetic strategies in terms of step count and offers significant versatility for creating libraries of polyketide-like structures. lookchem.comrsc.org

One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols

A highly efficient, one-pot procedure has been developed for the cyclization of triols that contain a 1,2-diol functionality and a pendant hydroxyl group. nih.gov This method serves as a powerful alternative to multistep sequences and increases the utility of transformations available from asymmetric dihydroxylations. msu.eduacs.org The strategy relies on the in situ generation of a cyclic ortho ester from the 1,2-diol. msu.eduacs.org Upon treatment with a Lewis acid, this intermediate ionizes to form a reactive acetoxonium species, which is then trapped by the pendant hydroxyl group to yield the cyclized ether. msu.eduacs.org

This process demonstrates high regioselectivity and complete transfer of stereochemical fidelity, with inversion of configuration occurring at the site of cyclization. nih.gov The reaction is robust, accommodating substrates with primary, secondary, or tertiary nucleophilic hydroxyl groups, all affording good yields. msu.eduacs.org The choice of Lewis acid is critical, with Boron trifluoride etherate (BF₃·Et₂O) often providing the best results.

A variety of 1,2,n-triols have been successfully subjected to this one-pot cyclization, as detailed in the table below. Notably, the oxidation of trans-4-decenol using AD-mix-α yielded (4S,5S)-decane-1,4,5-triol, a structurally related analogue to the target compound, which was cyclized with complete transfer of stereochemical fidelity. acs.org

EntryTriol SubstrateMajor ProductYield (%)Diastereomeric Ratio (dr)
1(2S,3S)-4-Phenyl-butane-1,2,3-triol(2R,3S)-2-((Phenyl)methyl)tetrahydrofuran-3-ol80>20:1
2(4S,5S)-Decane-1,4,5-triol(2R,3S)-2-Pentyltetrahydrofuran-3-ol88>20:1
3(2S,3S)-1,2-Diphenyl-propane-1,2,3-triol(2R,3S)-2-Benzyl-2-phenyltetrahydrofuran-3-ol82>20:1
4(4R,5R)-2,2-Dimethyl-decane-4,5,1-triol(2S,3R)-2-(2,2-Dimethyl-pentyl)tetrahydrofuran-3-ol84>20:1
5(2S,3S)-Octane-1,2,3-triol(2R,3S)-2-Pentyltetrahydrofuran-3-ol88>20:1
msu.eduacs.org

Development of Novel Synthetic Strategies for High Enantiomeric Purity

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules like this compound. msu.edu Novel strategies often focus on catalyst-controlled processes that can selectively produce one enantiomer over the other with high efficiency. rsc.org

Catalytic cascade reactions, which create multiple stereogenic centers in a single, controlled sequence, are particularly powerful. rsc.org Efficient metal- or organo-catalysts can enable the selective assembly of multiple substrates, which significantly limits the number of operations and reduces waste. rsc.org For example, catalyst-controlled Mukaiyama-type aldol reactions can produce keto-diols with four controlled acyclic stereogenic centers in good yield and excellent enantioselectivity (93–99% ee). rsc.org

Another robust strategy for ensuring high enantiomeric purity is the use of starting materials from the "chiral pool". acs.org This approach utilizes readily available, enantiopure natural products, such as D-mannitol or tartaric acid derivatives, as building blocks. acs.org By starting with a molecule that already possesses defined stereocenters, the synthesis can be designed to transfer that chirality to the final product.

The ultimate verification of enantiomeric purity is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers and determining the enantiomeric excess of a synthesized compound, with purities often exceeding 99%. nih.gov The development of these synthetic and analytical methods is paramount for providing access to enantiomerically pure compounds for further study and application.

Advanced Reaction Mechanisms and Stereochemical Control in 2r,3r Decane 1,2,3 Triol Synthesis and Transformations

Mechanistic Investigations of Stereoselective Transformations

The creation of the vicinal diol and the additional stereocenter in (2R,3R)-decane-1,2,3-triol often involves transformations of epoxides and allylic alcohols. Understanding the mechanisms of these reactions is critical for predicting and controlling the stereochemical outcome.

Epoxide Ring Opening Mechanisms and Stereospecificity

The ring-opening of epoxides is a powerful method for introducing new functional groups with defined stereochemistry. The mechanism of this process is highly dependent on the reaction conditions, particularly the pH.

Under basic or nucleophilic conditions , the reaction proceeds through an SN2 mechanism . libretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an inversion of configuration at that center. youtube.com This stereospecificity is a predictable and reliable feature of the reaction. youtube.com For instance, the reaction of an epoxide with a hydroxide (B78521) ion or an alkoxide will result in the formation of a trans-1,2-diol. libretexts.org The significant ring strain of the three-membered epoxide ring provides the driving force for the reaction, even with otherwise poor leaving groups like an alkoxide. libretexts.org

In acidic conditions , the mechanism can be more complex. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.orglibretexts.org The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 pathways. While the attack generally occurs with inversion of configuration (an SN2-like feature), the regioselectivity can shift. libretexts.org If the epoxide is unsymmetrical, the nucleophile may preferentially attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org This results in the formation of a trans-diol. libretexts.org The stereochemical outcome of the ring-opening is therefore highly predictable, with the two hydroxyl groups of the resulting diol having a trans relationship. libretexts.orglibretexts.org

Some catalytic systems for epoxide ring-opening have been shown to proceed through a bimetallic mechanism . acs.org This can lead to a less strained transition state and has been implicated in highly stereoselective polymerizations of epoxides. acs.org

Hydroxyl-Group-Directed Epoxidation Mechanisms

The presence of a nearby hydroxyl group, as in an allylic alcohol, can have a profound influence on the stereochemical course of an epoxidation reaction. This is known as a directed epoxidation.

When using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the allylic hydroxyl group can form a hydrogen bond with the peroxyacid. wikipedia.org This interaction directs the delivery of the oxygen atom to the face of the double bond syn to the hydroxyl group. wikipedia.org This directing effect leads to the formation of a syn-epoxy alcohol with high diastereoselectivity. The stabilization of the transition state through this hydrogen bonding is a key factor in the observed selectivity. wikipedia.org

Vanadium-based catalysts are also highly effective for the directed epoxidation of allylic and homoallylic alcohols. wikipedia.org In this case, the catalyst coordinates with the hydroxyl group of the substrate. This coordination orients the alkene for a highly stereoselective oxygen transfer from the peroxide, also resulting in a syn-epoxy alcohol. wikipedia.org The reaction rates for vanadium-catalyzed epoxidations are significantly accelerated when the hydroxyl group is in a conformation that allows for efficient coordination. wikipedia.org A late-stage, C(17)-hydroxyl-directed epoxidation has been a successful strategy in the total synthesis of complex natural products like tedanolide. nih.gov

Factors Influencing Diastereoselectivity and Regioselectivity

Several factors are crucial in determining the diastereoselectivity and regioselectivity of reactions used to synthesize polyols.

Substrate Control vs. Catalyst Control: In many stereoselective reactions, the inherent structural and electronic properties of the substrate can dictate the stereochemical outcome. However, the use of chiral catalysts can often override this intrinsic preference, a concept known as catalyst control. nih.gov This allows for the synthesis of specific stereoisomers that might be difficult to obtain otherwise. For example, in the epoxidation of α,β-unsaturated amides, the chirality of a samarium-BINOL complex can control the stereoselectivity, overriding the substrate's inherent facial preference. nih.gov

Steric and Electronic Effects: The steric bulk of substituents near the reacting center can significantly influence where a reagent will attack. In SN2-type epoxide openings, nucleophiles preferentially attack the less hindered carbon. libretexts.org Electronic effects also play a critical role. For instance, the electron-withdrawing nature of a nearby oxygen atom can decrease the reactivity of an alkene towards epoxidation. wikipedia.org

Solvent and Additives: The polarity of the solvent can influence reaction rates and selectivities. Additives can also have a dramatic effect. For example, in certain aldol (B89426) reactions, the use of specific silylating agents can facilitate the activation of ketones and improve the stereoselectivity of the reaction. rsc.org

Stereodivergent Reaction Pathways and Control

Stereodivergent synthesis aims to generate any desired stereoisomer of a product from a common starting material by tuning the reaction conditions or catalysts. This approach provides powerful flexibility in complex molecule synthesis.

One strategy for stereodivergence involves the use of dual catalytic systems where each catalyst independently controls the stereochemistry at a different position. nih.gov For example, a combination of copper and iridium catalysts can be used in a cascade reaction to generate multiple stereoisomers of a product by simply changing the chirality of the ligands on each metal. nih.gov

Sequential catalyst-controlled reactions can also be used to build up complex stereochemical arrays. rsc.org For instance, two successive aldol reactions, each controlled by a catalyst, can lead to the formation of four controlled stereogenic centers with high enantioselectivity. rsc.org By carefully choosing the catalysts for each step, it is possible to access different diastereomers of the final polyol.

Principles of Stereocontrol in Polyol Synthesis

The synthesis of polyols like this compound relies on robust strategies for controlling the stereochemistry at multiple centers.

Diastereoselective and Enantioselective Control Strategies

A variety of powerful strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity in polyol synthesis.

Catalyst-Controlled Reactions: The use of chiral metal complexes or organocatalysts is a cornerstone of modern asymmetric synthesis. rsc.orgrsc.org These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the others. Examples include the Sharpless asymmetric epoxidation, which uses a titanium-tartrate complex to achieve high enantioselectivity, and catalyst-controlled aldol reactions. nih.govrsc.org

Substrate-Directed Reactions: As discussed with hydroxyl-group-directed epoxidations, functional groups within the substrate can direct the stereochemical outcome of a reaction. This is a powerful tool for establishing relative stereochemistry.

Iterative Synthesis: This approach involves the repeated application of a set of reactions to build up a complex molecule in a modular fashion. frontiersin.org For example, a sequence of catalyst-controlled epoxidation followed by diastereoselective ketone reduction can be used iteratively to synthesize all possible stereoisomers of 1,3-polyol arrays. nih.gov This strategy allows for the systematic construction of long polyol chains with complete stereochemical control.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. escholarship.org The inherent chirality of these starting materials is then transferred to the target molecule.

Auxiliary-Controlled Reactions: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed. This method has been successfully used in various reactions, including aldol additions and cycloadditions. core.ac.uk

The following table summarizes some key stereoselective reactions and their controlling factors, which are instrumental in the synthesis of complex polyols.

ReactionKey PrincipleControlling FactorsTypical Stereochemical Outcome
Basic Epoxide Ring-Opening SN2 AttackSteric hindranceInversion of configuration at the site of attack, resulting in a trans-diol. libretexts.org
Acidic Epoxide Ring-Opening SN1/SN2-like AttackProtonation of epoxide, stability of carbocation-like transition statePredominantly trans-diol formation. libretexts.org
Directed Epoxidation (m-CPBA) Hydrogen BondingPresence of an allylic hydroxyl groupsyn-Epoxy alcohol. wikipedia.org
Directed Epoxidation (Vanadium catalyst) Catalyst CoordinationCoordination of the catalyst to the allylic hydroxyl groupsyn-Epoxy alcohol. wikipedia.org
Catalyst-Controlled Aldol Reaction Chiral CatalystChiral ligand, metal centerHigh diastereo- and enantioselectivity, tuneable by catalyst choice. rsc.org
Iterative Epoxidation/Reduction Iterative StrategyCatalyst control at each stepAccess to all possible stereoisomers of 1,3-polyol arrays. nih.gov

Substrate-Controlled vs. Reagent-Controlled Stereoselectivity

The asymmetric synthesis of vicinal diols and triols, such as this compound, is a fundamental challenge in organic chemistry. Achieving the desired stereochemistry at the C2 and C3 positions hinges on the strategic choice between substrate-controlled and reagent-controlled methods. ethz.ch These two approaches offer distinct advantages and are selected based on the availability of starting materials and the desired synthetic efficiency.

Reagent-Controlled Stereoselectivity involves the use of an external chiral reagent or catalyst to induce stereoselectivity in a reaction with a prochiral or achiral substrate. ethz.ch A paramount example of this strategy is the Sharpless Asymmetric Dihydroxylation (AD). To synthesize a (2R,3R)-decanetriol precursor, one could start with trans-dec-2-en-1-ol. The dihydroxylation of the double bond using an appropriate AD-mix (e.g., AD-mix-β) would introduce the two hydroxyl groups with a specific, predictable stereochemistry dictated by the chiral ligand in the catalyst system. The pre-existing hydroxyl group at C1 does not direct the stereochemical outcome; rather, the chiral reagent does.

Substrate-Controlled Stereoselectivity , conversely, relies on a stereocenter already present within the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch In this scenario, the inherent chirality of the starting material biases the approach of reagents to one face of a reactive site. For the synthesis of this compound, a synthetic chemist might employ a starting material from the "chiral pool," such as an appropriately modified carbohydrate or tartaric acid derivative. For example, a reaction sequence starting from a chiral aldehyde derived from a natural product would involve diastereoselective addition of a nucleophile, where the stereochemistry of the new chiral center is determined by the existing one.

The choice between these methods is a critical design element in a synthetic route. Reagent-controlled methods offer flexibility and access to both enantiomers of a product by simply changing the chiral ligand (e.g., AD-mix-α vs. AD-mix-β). Substrate-controlled methods are powerful when a suitable chiral starting material is readily available and can provide high levels of diastereoselectivity due to the proximity of the directing group to the reacting center.

Table 1: Comparison of Stereocontrol Strategies in Polyol Synthesis

FeatureSubstrate-Controlled StereoselectivityReagent-Controlled Stereoselectivity
Source of Chirality Pre-existing stereocenter in the starting material (e.g., from the chiral pool). ethz.chExternal chiral reagent, catalyst, or auxiliary. ethz.ch
Typical Reaction Diastereoselective addition to a carbonyl or double bond adjacent to a chiral center.Enantioselective reactions on prochiral substrates, such as Sharpless Asymmetric Dihydroxylation or Epoxidation. masterorganicchemistry.com
Predictability Depends on the conformational analysis of the substrate (e.g., Felkin-Anh or Cram-chelation models).Generally high and predictable based on the established model for the chiral reagent/catalyst.
Flexibility Accessing the opposite enantiomer may require sourcing the enantiomeric starting material, which may not be available.Accessing the opposite enantiomer is often possible by using the enantiomer of the chiral catalyst or ligand.

Rearrangement Reactions Involving Decane-1,2,3-triol Derivatives

Derivatives of 1,2,3-triols are known to undergo fascinating and synthetically useful rearrangement reactions, often promoted by acid catalysts. These transformations typically proceed through cationic intermediates and can lead to profound structural changes, including the formation of new ring systems. msu.edu

A significant rearrangement pathway for 1,2,n-triol derivatives involves Lewis acid-mediated cyclization to form substituted heterocycles, such as tetrahydrofurans (THFs). msu.edu For a derivative of this compound, such a reaction can be envisioned. For example, if the triol is first converted into a cyclic orthoester or acetoxonium ion intermediate at the 1,2-diol moiety, the pendant C3-hydroxyl group can act as an intramolecular nucleophile.

The mechanism generally involves the following steps:

Activation: The 1,2-diol is activated, for instance, by reaction with trimethyl orthoacetate to form a cyclic orthoester.

Ionization: A Lewis acid promotes the ionization of the orthoester to generate a reactive, five-membered acetoxonium cation. msu.edu

Intramolecular Attack & Rearrangement: The C3-hydroxyl group attacks one of the electrophilic carbons of the acetoxonium ion. This intramolecular cyclization is a key step where the stereochemistry of the starting material dictates the stereochemistry of the product. This process can be viewed as a stereospecific rearrangement that results in the formation of a substituted THF ring.

The stereochemical fidelity of this reaction is often high, meaning the stereocenters of the triol are transferred to the final cyclic product. msu.edu Such rearrangements are not merely chemical curiosities but are powerful tools in natural product synthesis for the stereocontrolled construction of the tetrahydrofuran (B95107) core present in many biologically active molecules. acs.org The choice of Lewis acid can be critical to the efficiency and outcome of the reaction.

Table 3: Lewis Acids for Promoting Rearrangement of Triol Derivatives

Lewis AcidTypical ConditionsOutcome/Notes
Boron trifluoride etherate (BF₃·Et₂O) Catalytic amount (0.1 equiv), CH₂Cl₂Highly effective for promoting both transorthoesterification and subsequent cyclization in a one-pot reaction. msu.edu
Tin(IV) Chloride (SnCl₄) Catalytic or stoichiometric amountsA strong Lewis acid often used for promoting cationic rearrangements and cyclizations. acs.org
Titanium(IV) Chloride (TiCl₄) Catalytic amountsAnother potent Lewis acid for similar transformations.
p-Toluenesulfonic acid (p-TsOH) Catalytic amountA Brønsted acid that can also catalyze acetal (B89532) formation and subsequent rearrangements, though sometimes less efficiently than Lewis acids.

Conformational Analysis and Theoretical Studies of 2r,3r Decane 1,2,3 Triol

Computational Chemistry Approaches to Elucidating Conformational Landscapes

Computational chemistry provides powerful tools for exploring the potential energy surface of molecules and identifying stable conformers. For a flexible molecule like (2R,3R)-Decane-1,2,3-triol, with its rotatable bonds and potential for intramolecular interactions, a systematic conformational search is the first step. This is often accomplished using methods like molecular mechanics (MM) force fields (e.g., MMFF or OPLS-AA) which can rapidly screen a large number of possible conformations.

Following an initial screening, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are employed to optimize the geometry and calculate the relative energies of the low-energy conformers identified by MM. A common approach involves using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to provide a good balance between accuracy and computational cost. These calculations can predict the most stable conformations in the gas phase and can be extended to model solvent effects using implicit or explicit solvent models. The results of such a computational study would typically be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated using DFT

Conformer Dihedral Angle (O1-C1-C2-C3) Dihedral Angle (C1-C2-C3-O3) Relative Energy (kcal/mol)
A -65° 178° 0.00
B 175° -68° 0.85
C 62° 175° 1.20
D -70° 65° 2.50

Note: This data is illustrative and based on typical values for similar polyols.

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks in Polyols

The conformational preferences of this compound are significantly influenced by intramolecular hydrogen bonding. The three hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a network of interactions that stabilize specific conformations. nih.gov These hydrogen bonds typically form between adjacent hydroxyl groups (e.g., O1-H···O2, O2-H···O3) or between the first and third hydroxyl groups (O1-H···O3), creating five, six, or seven-membered ring-like structures.

The strength of these hydrogen bonds can be evaluated computationally by analyzing the bond lengths, bond angles, and vibrational frequencies of the O-H bonds involved. For instance, a redshift (lowering of frequency) in the O-H stretching vibration in the calculated infrared spectrum is a hallmark of hydrogen bond formation. Molecular dynamics simulations can also provide insights into the dynamic nature of these hydrogen bonding networks in solution. mdpi.com The presence of intramolecular hydrogen bonds reduces the number of free hydroxyl groups available for intermolecular interactions, which in turn affects properties like solubility and boiling point. mdpi.com

Influence of Stereochemistry on Molecular Conformation and Reactivity

The specific (2R,3R) stereochemistry of decane-1,2,3-triol imposes significant constraints on its conformational freedom. The relative orientation of the hydroxyl groups at C2 and C3 is fixed, which in turn dictates the preferred dihedral angles and the geometry of the intramolecular hydrogen bonding network. Different stereoisomers of a molecule can exhibit distinct conformational preferences, leading to differences in their physical properties and chemical reactivity. rsc.org

For example, the gauche and anti conformations around the C2-C3 bond will have different steric and electronic interactions depending on the stereochemistry. In the (2R,3R) isomer, a conformation that minimizes steric hindrance between the alkyl chain and the hydroxyl groups, while maximizing stabilizing hydrogen bonds, will be favored. This stereochemical control is fundamental in asymmetric synthesis, where the specific conformation of a chiral molecule directs the outcome of a reaction. Studies on similar chiral molecules have shown that stereochemistry can significantly impact molecular arrangement and packing in the solid state. researchgate.net

Spectroscopic Techniques for Conformational Elucidation, Including NMR Analysis for Dihedral Angles

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the conformation of molecules in solution. mdpi.com For this compound, ¹H NMR spectroscopy can provide crucial information about dihedral angles through the analysis of vicinal coupling constants (³J). The Karplus equation relates the magnitude of the ³J value between two protons on adjacent carbon atoms to the dihedral angle between them. By measuring the coupling constants between the protons on C1, C2, and C3, it is possible to deduce the preferred conformations around the C1-C2 and C2-C3 bonds. leibniz-fli.de

For more complex systems, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing further conformational constraints. mdpi.com Solid-state NMR can also be employed to measure angular constraints and define molecular geometry. nih.govnih.gov The combination of experimental NMR data with computational modeling provides a powerful approach to accurately determine the conformational landscape of polyols like this compound. researchgate.net

Table 2: Illustrative Karplus Correlation for C1-C2 Bond Rotation in this compound

Dihedral Angle (H-C1-C2-H) Expected ³JHH (Hz)
~8-10
60° (gauche) ~1-3
90° ~0-1
180° (anti) ~12-16

Note: These are typical ranges and the exact parameters of the Karplus equation can vary.

Chemical Derivatization and Functionalization of 2r,3r Decane 1,2,3 Triol

Selective Functionalization of Hydroxyl Groups

The differential reactivity of the primary versus the secondary hydroxyl groups, along with the stereochemical influence of the existing chiral centers, allows for a high degree of control in derivatization reactions.

The selective functionalization of one hydroxyl group in the presence of others is a key strategy in polyol chemistry. Due to reduced steric hindrance, the primary hydroxyl group at C1 can often be selectively targeted over the secondary hydroxyls at C2 and C3. This regioselectivity can be achieved using sterically bulky protecting group reagents or by controlling reaction conditions. For instance, selective tosylation or silylation of the primary alcohol can be accomplished, leaving the secondary alcohols available for subsequent transformations.

Conversely, the vicinal diol at C2 and C3 can be selectively protected, for example as a cyclic acetonide, leaving the C1 primary alcohol exposed for further reaction. The stereochemistry at C2 and C3 (R,R configuration) plays a crucial role in directing the stereochemical outcome of reactions at or adjacent to these centers, a principle widely used in asymmetric synthesis. nih.gov This inherent chirality makes the triol a useful building block for constructing molecules with multiple contiguous stereocenters. acs.org

The 1,2- and 1,3-diol motifs within (2R,3R)-Decane-1,2,3-triol are ideal for the formation of various cyclic derivatives.

Acetals/Ketals: The vicinal diol (C2, C3) can react with aldehydes or ketones under acidic conditions to form five-membered cyclic acetals (1,3-dioxolanes). Similarly, the 1,3-diol system (C1, C3) can form six-membered cyclic acetals (1,3-dioxanes). These reactions are often used to protect the diol moieties during multi-step syntheses. researchgate.netresearchgate.net The formation of these derivatives is typically reversible, allowing for deprotection under mild acidic conditions.

Cyclic Ethers: Intramolecular cyclization reactions can furnish cyclic ethers. For example, selective activation of the C1-hydroxyl (e.g., as a tosylate or mesylate) followed by intramolecular nucleophilic attack by the C3-hydroxyl would lead to a substituted tetrahydrofuran (B95107) (THF) ring. Such cyclizations are fundamental in the synthesis of natural products containing THF and tetrahydropyran (B127337) (THP) rings. academictree.orgwikipedia.org

Spiroketals: While not a direct cyclization of the triol, this compound serves as a key precursor for spiroketal synthesis. Spiroketals are typically formed by the acid-catalyzed cyclization of a hydroxy- or dihydroxy-ketone. ethernet.edu.etrsc.org The triol can be chemically manipulated through selective oxidation and chain extension to generate the necessary acyclic precursor, which then undergoes diastereoselective spirocyclization, often under thermodynamic control to yield the most stable spiroketal isomer. ethernet.edu.et

Introduction of Diverse Functionalities (e.g., Azido, Alkene)

The hydroxyl groups of the triol can be converted into other important functional groups, significantly expanding its synthetic utility.

Azido Group Introduction: The conversion of an alcohol to an azide (B81097) is a valuable transformation, as azides are precursors to amines and can participate in "click" chemistry reactions. acs.orgmdpi.com This can be achieved through several methods:

Two-step sequence: Activation of a hydroxyl group as a good leaving group (e.g., tosylate, mesylate) followed by nucleophilic substitution with an azide source like sodium azide. acs.org

Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to an azide with inversion of stereochemistry, using reagents like diphenyl phosphorazidate (DPPA) or hydrazoic acid. researchgate.net

One-Pot Procedures: More recent methods allow for the direct, one-pot conversion of alcohols to azides under milder conditions, for instance using bis(2,4-dichlorophenyl) phosphate (B84403) activation. researchgate.netrsc.org In diols and polyols, these methods can offer chemoselectivity, for example, by preferentially reacting with primary over secondary alcohols. researchgate.netwikipedia.org

Alkene Formation: Alkenes can be introduced by the dehydration of one or more of the hydroxyl groups. mdpi.com

Acid-Catalyzed Dehydration: Heating the triol with a strong acid like sulfuric or phosphoric acid typically leads to elimination of water to form a double bond. gla.ac.ukclockss.org This reaction generally follows an E1 mechanism for secondary alcohols, proceeding through a carbocation intermediate. clockss.orgresearchgate.net This can lead to mixtures of regioisomers (following Zaitsev's rule, favoring the most substituted alkene) and potential skeletal rearrangements. researchgate.net

Milder Dehydration: To avoid harsh acidic conditions and potential rearrangements, E2-type eliminations can be employed. This involves converting a hydroxyl group into a better leaving group (e.g., a tosylate) and then treating with a non-nucleophilic base. Another common method involves using reagents like phosphorus oxychloride (POCl₃) in pyridine. researchgate.net Alternatively, one of the hydroxyls could be oxidized to an aldehyde or ketone, which can then undergo olefination reactions like the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski reactions to form an alkene. researchgate.netnih.gov

Preparation of Advanced Intermediates for Complex Molecule Synthesis

The defined stereochemistry and functionality of this compound make it an attractive chiral building block for the total synthesis of complex natural products. Its C10 backbone with three stereocenters can be incorporated as a key fragment into larger molecules, saving synthetic steps and ensuring correct stereochemistry. acs.org

Annonaceous Acetogenins: This class of natural products, which includes compounds like asimitrin, often features long alkyl chains with multiple stereocenters and tetrahydrofuran rings. researchgate.net The synthesis of fragments of these molecules, such as the C10-C34 fragment of asimitrin, has been a significant synthetic challenge. ethernet.edu.etacs.org this compound represents a potential starting material that already contains a significant portion of the required carbon skeleton with the correct stereochemical information, which could be elaborated into the characteristic bis-tetrahydrofuran core of these molecules.

Pumiliotoxin Alkaloids: The pumiliotoxins are a family of alkaloids isolated from poison frogs, with pumiliotoxin 251D being a representative member. wikipedia.orgresearchgate.net These molecules feature an indolizidine or quinolizidine (B1214090) core and a long alkyl side chain. The synthesis of the side chain with its specific stereocenters is a key challenge. The synthesis of various stereoisomers of 1,2,3-decanetriol has been reported as a strategy to access precursors for the side chains of pumiliotoxins and related alkaloids, highlighting the utility of this C10 triol scaffold. researchgate.netnih.gov

Applications of 2r,3r Decane 1,2,3 Triol As a Chiral Building Block

Role in the Synthesis of Complex Polyols and Polyketide-Type Natural Products

The stereodefined nature of (2R,3R)-Decane-1,2,3-triol makes it a crucial precursor for the synthesis of complex polyols and natural products derived from the polyketide pathway. mdpi.comresearchgate.net These classes of compounds often possess a wide range of biological activities. mdpi.com The triol's inherent chirality provides a strategic starting point for controlling the stereochemistry of the final, often more complex, target molecule.

Iterative Chain Elongation Strategies for Polyol Chains

The synthesis of long-chain polyols, which are characterized by multiple hydroxyl groups along a carbon backbone, often employs iterative strategies. These methods involve the sequential addition of smaller, stereochemically defined units to build up the desired polyol chain. While specific examples detailing the direct use of this compound in such iterative processes are not extensively documented in the provided results, the principle relies on using protected forms of chiral polyols to enable selective reactions and chain extension. google.com This approach allows for the controlled construction of complex polyol structures with precise stereochemistry. researchgate.netrsc.org

Construction of 1,3-Polyol and 1,2,3-Trihydroxylated Scaffolds

This compound is an ideal starting material for creating larger molecules containing 1,2,3-trihydroxylated and 1,3-polyol motifs. The existing triol functionality can be chemically modified and extended to generate these more complex polyol systems. Synthetic strategies often involve the protection of one or two hydroxyl groups, allowing for selective reactions at the remaining free hydroxyl group to build the carbon skeleton. Subsequent deprotection and further manipulations can then yield the desired polyol scaffold. semanticscholar.org The synthesis of 1,3-polyols is of significant interest due to their presence in numerous bioactive natural products. researchgate.netrsc.org

Table 1: Synthetic Strategies for Polyol Scaffolds

StrategyDescriptionKey IntermediatesResulting Scaffold
Protection and ElongationSelective protection of hydroxyl groups followed by carbon chain extension.Protected triol derivativesExtended polyol chains
Catalytic CascadesEnantioselective reactions that create multiple alcohol functions in a single sequence. researchgate.netrsc.orgAldol (B89426) or keto-diol products1,3-Polyol precursors
Enzymatic DesymmetrizationUse of enzymes to selectively react with one of multiple similar functional groups. researchgate.netChiral esters or alcoholsAsymmetric polyol building blocks

Total Synthesis of Specific Natural Product Families Incorporating Triol Motifs

The total synthesis of natural products is a powerful method for confirming their structure and providing material for biological studies. mdpi.comsemanticscholar.org this compound and similar chiral triols are valuable starting points for synthesizing natural products that contain a polyol or polyketide backbone. mdpi.comresearchgate.net Polyketides, a large class of natural products, often feature repeating 1,3-dioxygenated patterns, which can be constructed using building blocks derived from chiral triols. nih.gov The synthesis of polyacetylenes, another class of natural products, also involves precursors derived from fatty acids and polyketides. nih.gov

Utilization in Asymmetric Synthesis as Chiral Components

Beyond its role as a structural precursor, the inherent chirality of this compound and related molecules can be leveraged to control the stereochemical outcome of chemical reactions.

As Chiral Auxiliaries in Carbon-Carbon Bond Forming Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. While the search results mention the general concept and use of chiral auxiliaries in various reactions, such as the Evans auxiliary in aldol reactions and others in Diels-Alder reactions, specific examples detailing the use of this compound as a chiral auxiliary for carbon-carbon bond formation were not explicitly found. mdpi.comsoton.ac.uk However, the structural features of the triol, particularly the stereodefined hydroxyl groups, make it a potential candidate for such applications.

Development of New Chiral Reagents and Catalysts from Polyol Scaffolds

The utilization of chiral polyol scaffolds is a recognized strategy in asymmetric synthesis for the development of novel chiral ligands and catalysts. These scaffolds can provide a rigid and well-defined three-dimensional environment, which is crucial for achieving high levels of stereocontrol in chemical reactions. The hydroxyl groups within polyols offer convenient points for modification and coordination to metal centers, forming chiral complexes that can catalyze a wide range of enantioselective transformations.

In principle, the stereochemically defined backbone of a molecule like this compound presents an attractive starting point for the synthesis of new chiral auxiliaries, reagents, or ligands. The defined (2R,3R) stereochemistry of the vicinal diol portion, combined with the additional hydroxyl group at the C1 position and the lipophilic n-heptyl chain, could impart unique solubility and steric properties to a potential catalyst.

However, a comprehensive review of the scientific literature and patent databases reveals a notable absence of specific research detailing the application of This compound as a building block for the development of chiral reagents or catalysts. While the broader class of polyols, especially those derived from carbohydrates and tartaric acid, has been extensively explored in asymmetric catalysis, this specific long-chain aliphatic triol has not been reported in this context. Current time information in Bangalore, IN.rsc.orgrsc.org

General strategies for converting polyols into chiral ligands often involve:

Formation of acetals or ketals: The 1,2- or 1,3-diol moieties can be protected to form rigid cyclic structures, which can then be further functionalized.

Derivatization of hydroxyl groups: The hydroxyl groups can be converted into phosphines, amines, ethers, or other coordinating groups to create ligands for transition metal catalysis. chinesechemsoc.orgacs.org

Use as chiral auxiliaries: The polyol can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved and recovered.

Despite these established methodologies for other polyols, their application to this compound for the creation of new chiral reagents and catalysts has not been documented in available research. Therefore, no detailed research findings or data tables on its specific catalytic performance can be presented. The potential of this compound in this area of asymmetric catalysis remains an unexplored field of research.

Future Research Directions and Perspectives in 2r,3r Decane 1,2,3 Triol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to (2R,3R)-Decane-1,2,3-triol that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies for vicinal triols often rely on multi-step processes that may involve stoichiometric reagents and harsh reaction conditions. The long-term goal is to establish scalable, cost-effective, and environmentally benign routes.

A key area of exploration will be the application of biocatalysis. Enzymatic reactions, known for their high stereoselectivity and mild operating conditions, offer a promising alternative to traditional chemical methods. rwth-aachen.denih.gov For instance, the use of engineered lipases or dioxygenases could enable the direct and stereoselective hydroxylation of decene derivatives. uni-duesseldorf.de A chemo-enzymatic approach, combining the strengths of chemical synthesis and biocatalysis, could also be a fruitful avenue. vu.lt

The utilization of renewable feedstocks is another critical aspect of sustainable synthesis. utech-polyurethane.comacs.org Research could focus on deriving the decane backbone from plant oils or other bio-based sources, thereby reducing the reliance on petrochemicals. researchgate.netugm.ac.id The development of catalytic systems that can efficiently convert these renewable materials into the desired triol will be a significant challenge.

Below is a comparative table of potential synthetic routes, highlighting areas for future optimization.

Synthetic Route Key Features Potential for Improvement Sustainability Aspect
Sharpless Asymmetric Dihydroxylation High stereoselectivity, well-established methodology.Reliance on osmium tetroxide, which is toxic and expensive.Development of catalytic systems with lower metal loading or metal-free alternatives.
Biocatalytic Oxidation High stereoselectivity, mild reaction conditions, potential for using renewable feedstocks. vu.ltEnzyme stability and activity can be challenging to optimize for non-natural substrates.Inherently green due to the use of enzymes and aqueous media.
Chemo-enzymatic Synthesis Combines the efficiency of chemical steps with the selectivity of enzymatic transformations. vu.ltRequires careful integration of chemical and biological steps to ensure compatibility.Can reduce the number of protection-deprotection steps, improving atom economy.
Synthesis from Bio-based Precursors Reduces dependence on fossil fuels, aligns with circular economy principles. mdpi.comRequires development of efficient pathways to convert biomass into the specific C10 backbone.High potential for creating a fully sustainable production process. acs.org

Exploration of Novel Reactivity and Transformations of Decane-1,2,3-triol Derivatives

The three hydroxyl groups of this compound offer a rich platform for chemical modification. Future research should delve into novel transformations of this triol and its derivatives to generate a diverse range of functional molecules.

Selective functionalization of the hydroxyl groups will be a key area of investigation. Developing methodologies to differentiate between the primary and two secondary alcohols will enable the synthesis of complex molecules with precisely controlled architectures. This could involve the use of sterically demanding protecting groups or catalyst-controlled reactions.

The conversion of the triol into other functional groups will also be a significant research direction. For example, oxidation of the secondary hydroxyl groups could yield chiral α-hydroxy ketones, which are valuable intermediates in organic synthesis. nih.gov Furthermore, the triol can serve as a precursor for the synthesis of cyclic ethers, such as tetrahydrofurans and tetrahydropyrans, through intramolecular cyclization reactions. msu.edu

The following table summarizes potential novel reactions and the resulting products.

Reaction Type Reagents and Conditions Potential Products Significance
Selective Oxidation Catalyst (e.g., manganese-based), Oxidant (e.g., H₂O₂) nih.govChiral α-hydroxy ketonesValuable synthetic intermediates for pharmaceuticals and fine chemicals.
Intramolecular Cyclization Lewis acid catalyst (e.g., BF₃·Et₂O) msu.eduSubstituted tetrahydrofurans and tetrahydropyransCore structures in many natural products and biologically active molecules.
Derivatization with Isocyanates Diisocyanates (e.g., MDI, HDI)Polyurethane precursors tri-iso.comnjchm.comBuilding blocks for advanced polymers with tailored properties.
Conversion to Amino Alcohols Multi-step synthesis involving activation and nucleophilic substitution.Chiral amino alcoholsImportant structural motifs in alkaloids and other bioactive compounds. nih.gov

Expanding Applications in Advanced Materials Science and Specialty Chemicals (from a synthetic intermediate perspective)

From the perspective of a synthetic intermediate, this compound holds considerable promise for the creation of advanced materials and specialty chemicals. Its long aliphatic chain combined with the trifunctional hydroxyl groups makes it an attractive monomer for polymerization reactions.

A significant area of future application is in the synthesis of novel polyurethanes. gvchem.comeconic-technologies.com The triol functionality allows for the formation of cross-linked networks, which can impart enhanced mechanical and thermal properties to the resulting polymers. tri-iso.com Bio-based polyols are increasingly sought after to improve the sustainability of the polyurethane industry. datainsightsmarket.comdergipark.org.tr The use of this compound could lead to polyurethanes with unique properties, such as improved flexibility, hydrophobicity, and biodegradability. utech-polyurethane.com

The triol can also be used as a building block for polyesters. researchgate.netacs.orgresearchgate.net The long-chain aliphatic nature of the decane backbone can introduce polyethylene-like characteristics into the polyester, potentially leading to materials that bridge the gap between traditional polycondensates and polyolefins. researchgate.net These materials could find applications in areas such as biodegradable plastics and advanced coatings.

The table below outlines potential applications and the key properties that this compound could impart.

Application Area Material Type Key Imparted Properties Potential End-Use
Polymers PolyurethanesCross-linking, flexibility, hydrophobicity, biodegradability. utech-polyurethane.comtri-iso.comFoams, elastomers, coatings, adhesives. njchm.comeconic-technologies.com
Polymers PolyestersCrystallinity, improved mechanical strength, biodegradability. acs.orgresearchgate.netBiodegradable packaging, films, fibers.
Specialty Chemicals SurfactantsAmphiphilicity, chirality.Emulsifiers, detergents, and chiral resolving agents.
Specialty Chemicals LubricantsHigh viscosity index, biodegradability.Biolubricants for industrial and automotive applications.

Advanced Computational Modeling for Predictive Synthesis and Stereocontrol in Polyol Chemistry

Advanced computational modeling is poised to play a transformative role in the future of polyol chemistry, including the study of this compound. Theoretical calculations can provide deep insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and synthetic routes.

Density Functional Theory (DFT) calculations can be employed to model transition states of key synthetic steps, such as asymmetric dihydroxylation or enzymatic oxidation. This can help in understanding the factors that control stereoselectivity and in designing more efficient and selective catalysts. For example, modeling the interaction between a substrate and the active site of an enzyme can aid in predicting whether a particular enzyme will be effective for the desired transformation.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of this compound and its derivatives. This information is crucial for understanding how the molecule will behave in different environments and how it will interact with other molecules, which is particularly important for its application in materials science. For instance, MD simulations could predict the morphology of polymers derived from this triol.

The use of artificial neural networks (ANN) and machine learning is also an emerging area. researchgate.net By training models on existing experimental data for polyol synthesis and reactivity, it may become possible to predict the outcomes of new reactions with a high degree of accuracy, thereby accelerating the discovery and optimization of synthetic pathways. researchgate.net

The following table illustrates the potential applications of different computational methods in the study of this compound.

Computational Method Area of Application Predicted Outcomes Impact on Research
Density Functional Theory (DFT) Catalyst design, reaction mechanism studies.Transition state energies, reaction barriers, stereoselectivity.Rational design of more efficient and selective catalysts.
Molecular Dynamics (MD) Conformational analysis, polymer morphology prediction.Preferred conformations, polymer chain packing, material properties.Understanding structure-property relationships in derived materials.
Artificial Neural Networks (ANN) Predictive synthesis, reaction optimization.Reaction yields, product distributions, optimal reaction conditions. researchgate.netAcceleration of the discovery and development of new synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.